
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core substituted with acetyl groups and an amine side chain, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The benzofuran core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl groups at the 4 and 6 positions.
Amine Introduction: The propylamine side chain is introduced through a nucleophilic substitution reaction, where the benzofuran derivative reacts with N,N,2-trimethyl-1-propylamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzofuran core and amine side chain allow it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
類似化合物との比較
Similar Compounds
- 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride
- 2-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride
Uniqueness
Compared to similar compounds, 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride is unique due to its specific substitution pattern and the presence of the trimethylpropylamine side chain. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
90138-47-9 |
|---|---|
分子式 |
C18H24ClNO4 |
分子量 |
353.8 g/mol |
IUPAC名 |
1-[6-acetyl-7-[3-(dimethylamino)-2-methylpropoxy]-1-benzofuran-4-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-11(9-19(4)5)10-23-18-16(13(3)21)8-15(12(2)20)14-6-7-22-17(14)18;/h6-8,11H,9-10H2,1-5H3;1H |
InChIキー |
MERKAGJOOBXSCE-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C)C)COC1=C(C=C(C2=C1OC=C2)C(=O)C)C(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




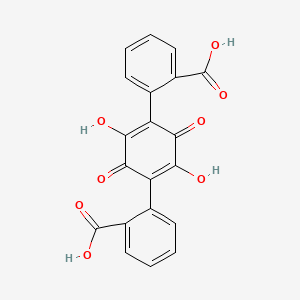
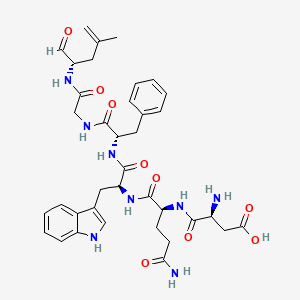


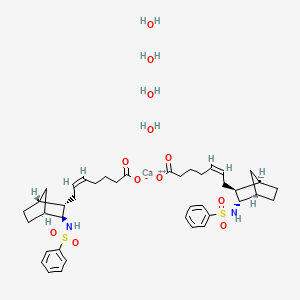


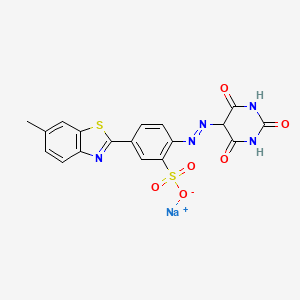
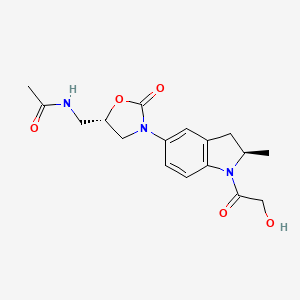
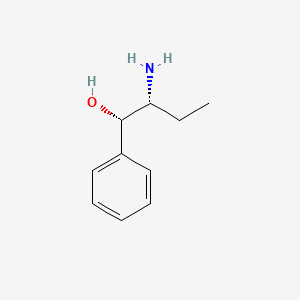
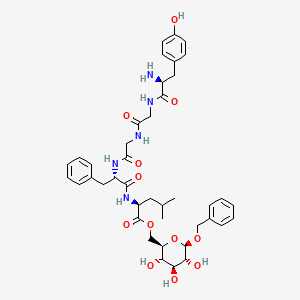
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
